molecular formula C19H23F2N3 B12572196 Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine CAS No. 212832-16-1

Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine

Cat. No.: B12572196
CAS No.: 212832-16-1
M. Wt: 331.4 g/mol
InChI Key: LRJWNYKCDTWXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of two 4-fluorophenyl groups and a piperazine ring connected by a propyl chain. Its molecular structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine typically involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at certain receptors, thereby influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-(4-fluoro-phenyl)-(3-piperazin-1-yl-propyl)-amine is unique due to its specific combination of fluorophenyl groups and piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

212832-16-1

Molecular Formula

C19H23F2N3

Molecular Weight

331.4 g/mol

IUPAC Name

4-fluoro-N-(4-fluorophenyl)-N-(3-piperazin-1-ylpropyl)aniline

InChI

InChI=1S/C19H23F2N3/c20-16-2-6-18(7-3-16)24(19-8-4-17(21)5-9-19)13-1-12-23-14-10-22-11-15-23/h2-9,22H,1,10-15H2

InChI Key

LRJWNYKCDTWXAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCN(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.